![molecular formula C24H23N3O2 B3959361 7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959361.png)
7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
Descripción general
Descripción
7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by the name of LY294002, and it belongs to the class of quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol involves the inhibition of PI3K activity. PI3K is an enzyme that catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 activates downstream signaling pathways that promote cell growth and survival. Inhibition of PI3K activity by this compound leads to a decrease in PIP3 levels, which in turn inhibits downstream signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibition of PI3K activity, it has been shown to inhibit the activity of other kinases such as mTOR and DNA-PK. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Physiologically, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is its specificity for PI3K inhibition. This allows for targeted inhibition of cancer cells while sparing normal cells. Additionally, its anti-inflammatory properties make it a potential treatment for a variety of inflammatory diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by using solvents such as DMSO or ethanol, but these solvents may have their own effects on cells and tissues.
Direcciones Futuras
For research on 7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol include the development of more soluble analogs that can be administered in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Other potential therapeutic applications of this compound, such as its use in combination with other drugs or its potential as a radiosensitizer, should also be explored. Finally, the long-term effects of this compound on normal cells and tissues should be investigated to ensure its safety for clinical use.
Aplicaciones Científicas De Investigación
7-[(3-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a key enzyme involved in the regulation of cell growth and survival. This inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
7-[(3-ethoxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-3-29-19-8-6-7-18(15-19)22(27-21-9-4-5-14-25-21)20-13-12-17-11-10-16(2)26-23(17)24(20)28/h4-15,22,28H,3H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAXDVGTLQPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3959280.png)

![2-(4-bromo-2-chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B3959299.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-phenylacetamide](/img/structure/B3959303.png)
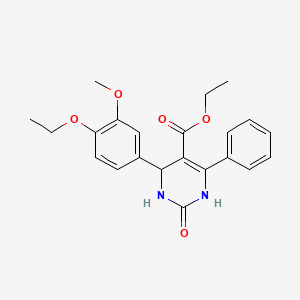
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3959314.png)
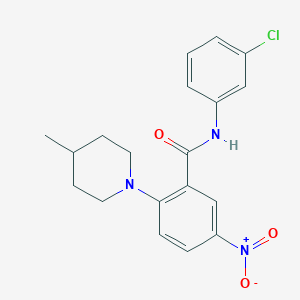
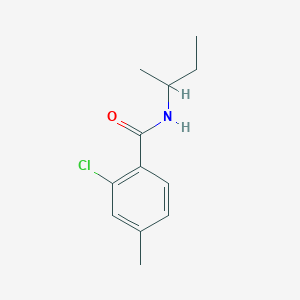

![10-bromo-6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959355.png)
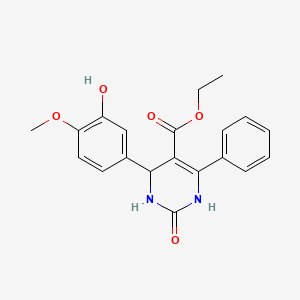
![N,N-diethyl-3-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B3959375.png)
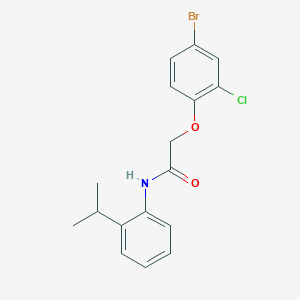
![2-(4-bromo-2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3959388.png)